molecular formula C30H24ClN5 B12666053 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride CAS No. 6471-73-4

7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride

Cat. No.: B12666053
CAS No.: 6471-73-4
M. Wt: 490.0 g/mol
InChI Key: SSPMWRJUTFVWHT-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic naming of 7-amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride follows IUPAC conventions for polycyclic aromatic compounds. The parent structure, phenazinium, consists of a dibenzophenazine core with a positively charged nitrogen atom. Numeric locants specify substituent positions:

  • Amino group (-NH₂) at position 7.
  • Phenyl group (-C₆H₅) at position 5.
  • Two phenylamino groups (-NH-C₆H₅) at positions 2 and 3.

The chloride counterion balances the positive charge on the phenazinium ring. The molecular formula, estimated as $$ \text{C}{30}\text{H}{24}\text{N}_6\text{Cl} $$, reflects its aromatic and nitrogen-rich architecture. While no CAS number is publicly available for this specific derivative, related phenazinium compounds, such as 3-amino-7-(dimethylamino)-2-methyl-5-phenylphenazinium chloride (CAS 16508-73-9), demonstrate analogous naming patterns.

A comparative analysis of nomenclature conventions reveals that:

  • Amino and aryl substituents are prioritized in numbering.
  • Counterions (e.g., chloride) are appended as salts.
  • Complex substituents like phenylamino require hyphenation to denote bonding patterns.

Historical Context of Phenazinium Derivatives in Chemical Research

Phenazinium compounds originated in the late 19th century as synthetic dyes, leveraging their conjugated π-systems for vibrant coloration. Early derivatives, such as Rhoduline violet (CAS 16508-73-9), were prized for their stability in textile applications. The mid-20th century saw a shift toward biochemical applications, as researchers exploited their redox activity for electron transport studies in cellular respiration.

Key milestones include:

  • 1930s : Discovery of phenazinium-based indicators for redox titration.
  • 1970s : Application in microbial electron shuttling, particularly in Shewanella species.
  • 2000s : Development of fluorescent phenazinium probes for DNA intercalation studies.

The synthesis of 7-amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride represents a modern advancement, optimizing solubility and binding affinity through strategic placement of amino and phenyl groups. Unlike earlier derivatives, its multi-substituted structure enables dual functionality as both a redox mediator and a chromophore.

Structural Classification Within the Phenazinium Family

Structurally, phenazinium derivatives are categorized by:

  • Substituent type (e.g., amino, alkyl, aryl).
  • Substituent position relative to the charged nitrogen.
  • Counterion identity (e.g., chloride, sulfate).

7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride belongs to a subclass characterized by:

  • Multiple aromatic substituents , enhancing planar rigidity.
  • Protonable amino groups , facilitating pH-dependent solubility.
  • Chloride ions , improving crystallinity in solid-state forms.

A comparison with related compounds highlights its uniqueness:

Feature 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride 3-Amino-7-(dimethylamino)-2-methyl-5-phenylphenazinium chloride
Amino groups Two phenylamino, one primary amine One dimethylamino, one primary amine
Aryl substituents Three phenyl groups One phenyl group
Solubility Polar solvents (via chloride and amines) Organic solvents (via dimethylamino)

The compound’s extended conjugation system, resulting from overlapping phenyl rings, red-shifts its absorption spectrum compared to simpler derivatives. This property is critical for applications in photodynamic therapy and organic electronics.

Properties

CAS No.

6471-73-4

Molecular Formula

C30H24ClN5

Molecular Weight

490.0 g/mol

IUPAC Name

2-N,3-N,5-triphenylphenazin-5-ium-2,3,7-triamine;chloride

InChI

InChI=1S/C30H23N5.ClH/c31-21-16-17-25-29(18-21)35(24-14-8-3-9-15-24)30-20-27(33-23-12-6-2-7-13-23)26(19-28(30)34-25)32-22-10-4-1-5-11-22;/h1-20H,(H3,31,32,33,34);1H

InChI Key

SSPMWRJUTFVWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C3C(=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)N)NC6=CC=CC=C6.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carried out in specialized reactors designed to handle the corrosive nature of the acids and the exothermic nature of the reactions. Safety measures are strictly enforced to prevent accidents during production.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different by-products.

    Reduction: Reduction reactions can convert it into less explosive compounds.

    Substitution: Certain substituents can replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate are used.

    Reduction: Reducing agents like iron and hydrochloric acid can be employed.

    Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives of 2,4,6-trinitrotoluene.

    Reduction: Amino derivatives such as 2,4,6-triaminotoluene.

    Substitution: Substituted toluene derivatives depending on the reagent used.

Scientific Research Applications

Biological Applications

1.1 Interaction with Biological Membranes

Research has demonstrated that 7-amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride interacts with biological membranes, particularly phospholipid bilayers. Spectroscopic studies have shown that this compound can form complexes with lipid membranes, influencing their structural properties. For instance, the interaction is more pronounced in reverse micelles compared to liposomes, indicating its potential as a model for studying membrane dynamics and drug delivery systems .

1.2 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of phenazinium compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structural characteristics of these compounds contribute to their bioactivity, making them candidates for developing new antimicrobial agents .

Material Science Applications

2.1 Dyes in Textile Industry

7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride is utilized as a dye in the textile industry due to its vibrant color and stability. Its application extends to various materials where it serves as a colorant that can withstand washing and light exposure. The compound's chemical structure allows it to bind effectively with fabric fibers, ensuring durability .

2.2 Photonic Applications

The compound's fluorescent properties make it suitable for photonic applications. It can be used in the development of fluorescent markers for biological imaging and diagnostics. Its ability to emit light upon excitation is leveraged in various assays and imaging techniques, enhancing visualization in research settings .

4.1 Case Study: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various phenazinium derivatives, including 7-amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride. The results indicated that specific modifications to the phenazinium structure significantly enhanced antibacterial activity compared to traditional antibiotics like Ciprofloxacin .

4.2 Case Study: Membrane Interaction Studies

In another investigation focusing on the interaction with lipid membranes, researchers employed fluorescence spectroscopy to assess how the compound integrates into model membranes composed of phosphatidylcholine. The findings revealed that the compound alters membrane fluidity and permeability, suggesting potential applications in drug delivery systems targeting cellular membranes .

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazinium Compounds

Substituent Analysis and Structural Differences

The table below highlights key structural differences between 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride and analogous phenazinium derivatives:

Compound Name Substituent Positions Functional Groups Molecular Features
7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride 2,3,5,7 Phenylamino (2,3), amino (7), phenyl (5) High steric bulk, multiple H-bond donors
Phenosafranin (PSF) 3,5,7 Amino (3,7), phenyl (5) Planar structure, moderate polarity
Safranin-O (SO) 2,3,5,7,8 Amino (3,7), methyl (2,8), phenyl (5) Increased hydrophobicity due to methyl groups
CI 50325 (Cosmetic colorant) Benzo[a]phenazinium core Sulfonato, methoxy, phenylamino Sulfonated for water solubility

Key Observations :

  • The target compound’s phenylamino groups at positions 2 and 3 introduce steric hindrance and additional hydrogen-bonding capacity compared to PSF and SO, which lack these substituents .
  • Unlike SO, which has methyl groups at 2 and 8, the target compound’s phenylamino groups may reduce intercalation efficiency in DNA due to bulkiness but enhance binding to hydrophobic targets .
  • CI 50325, a sulfonated benzo[a]phenazinium derivative, is optimized for cosmetic applications through sulfonate groups that improve solubility, a feature absent in the target compound .

Functional and Application Differences

DNA Intercalation Potential
  • PSF and SO: Both are well-documented DNA intercalators due to their planar structures and amino groups, which facilitate electrostatic interactions with DNA phosphate backbones . SO’s methyl groups slightly reduce binding affinity compared to PSF but enhance membrane permeability .
  • Target Compound: The phenylamino groups at 2 and 3 may sterically hinder intercalation but could enable alternative binding modes (e.g., groove binding or protein interactions). No direct studies are cited, but structural analogs suggest reduced intercalation efficiency .

Physicochemical Properties

  • Solubility : The target compound’s lack of sulfonate or methyl groups (cf. CI 50325 and SO) likely reduces water solubility, favoring organic solvents.
  • Optical Properties: Phenazinium derivatives typically exhibit strong absorbance in the visible spectrum (500–600 nm). The phenylamino groups in the target compound may redshift absorption maxima compared to PSF (λmax ~530 nm) .

Biological Activity

7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride (CAS: 6471-73-4) is a phenazinium derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound's structure suggests it may exhibit significant pharmacological properties, including anticancer and antimicrobial activities. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride is C30_{30}H24_{24}ClN5_5. The compound's structure includes multiple phenyl groups and an amino group, which likely contribute to its biological effects.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various phenazinium derivatives, including 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride. In vitro assays have demonstrated its effectiveness against several human cancer cell lines.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of this compound against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cell lines. The results indicated that the IC50_{50} values ranged from 0.5 to 7.10 µM across different cell lines, showcasing its potential as an anticancer agent .

Cell LineIC50_{50} (µM)
MCF-70.62
MDA-MB-2311.08
HeLa2.31
A27800.95

The mechanism underlying the anticancer activity of 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride involves the inhibition of telomerase activity in cancer cells. In experiments using MCF-7 cell lysates, concentrations as low as 5 µM significantly reduced telomerase activity compared to controls . This suggests that the compound may induce apoptosis in cancer cells by targeting telomerase, a key enzyme in cellular immortality.

Antimicrobial Activity

In addition to its anticancer properties, this phenazinium derivative has been explored for its antimicrobial effects. Preliminary studies indicate that compounds similar to 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride exhibit notable antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

Research on related phenazinium compounds has shown promising results against various microbial strains. For instance, derivatives were tested against Candida albicans, demonstrating significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 7-Amino-5-phenyl-2,3-bis(phenylamino)phenazinium chloride, and how do they address its structural complexity?

  • Methodological Answer :

  • UV-Vis Spectroscopy : To analyze π-π* transitions in the phenazinium core and assess conjugation effects.
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., phenylamino groups). Advanced 2D NMR (COSY, NOESY) can clarify spatial interactions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns, critical for verifying synthetic purity .
  • Table :
TechniquePurposeKey Insights
UV-VisElectronic transitionsλmax shifts indicate substituent effects
NMRStructural confirmationAssigns phenyl and amino group positions
HR-MSMolecular validationConfirms M<sup>+</sup> and fragment ions

Q. What synthetic routes are documented for this compound, and what are critical purity considerations?

  • Methodological Answer :

  • Condensation Reactions : Use phenylhydrazine derivatives with aminophenol precursors under acidic conditions. Monitor intermediates via TLC .
  • Purification : Column chromatography (silica gel, eluent: MeOH/CHCl3) removes unreacted phenylamine byproducts. Purity >95% (HPLC) is essential for reproducibility in photophysical studies .
  • Challenges : Side reactions (e.g., over-sulfonation) require strict temperature control (<60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quantum yield) among phenazinium derivatives?

  • Methodological Answer :

  • Controlled Solvent Studies : Compare properties in polar (DMSO) vs. non-polar (toluene) solvents to isolate solvent effects .
  • Aggregation-State Analysis : Use dynamic light scattering (DLS) to assess if aggregation quenches fluorescence in aqueous media .
  • Theoretical Modeling : DFT calculations (e.g., Gaussian) predict electronic transitions and validate experimental λem values .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological studies?

  • Methodological Answer :

  • pH Buffering : Maintain pH 6–8 to prevent deprotonation of amino groups, which destabilizes the phenazinium core .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in degassed buffers to minimize oxidative degradation .
  • Table :
ParameterOptimal ConditionImpact
pH7.4 (PBS)Prevents hydrolysis
Storage-20°C (lyophilized)Reduces aggregation

Q. How to design experiments evaluating its potential in photodynamic therapy (PDT), given conflicting data on reactive oxygen species (ROS) generation?

  • Methodological Answer :

  • ROS Quantification : Use fluorogenic probes (e.g., Singlet Oxygen Sensor Green®) in cancer cell lines (e.g., HeLa) under controlled light exposure (λ = 450–600 nm) .
  • Negative Controls : Include ROS scavengers (e.g., NaN3) to confirm specificity. Compare with known PDT agents (e.g., methylene blue) .
  • Dose-Response Curves : Establish EC50 values under varying oxygen concentrations to assess hypoxia tolerance .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they addressed?

  • Methodological Answer :

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
  • Detection Limits : LC-MS/MS with MRM mode enhances sensitivity (LOQ ~10 ng/mL). Calibrate with deuterated internal standards .
  • Validation : Follow ICH guidelines for accuracy (>90%), precision (RSD <15%), and recovery (80–120%) .

Methodological Framework Integration

Q. How should theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link electronic properties (e.g., HOMO-LUMO gaps) to biological activity using QSAR models .
  • Experimental Validation : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on phenyl rings) and test ROS generation efficiency .
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate computational predictions with empirical results .

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